Kinase Scaffold Selectivity: 1,6-Naphthyridine Core vs. 1,8-Naphthyridine Regioisomer in MET/VEGFR-2 Dual Inhibition
In a systematic scaffold-hopping study, the 1,6-naphthyridinone core demonstrated a marked advantage in VEGFR-2 selectivity compared to the 2,7-naphthyridinone scaffold. Specifically, compound 23a from the 1,6-naphthyridinone series achieved a VEGFR-2 selectivity of 3226-fold over MET (MET IC50 = 7.1 nM) [1]. This level of selectivity is not achievable with the 2,7-naphthyridinone-based lead compound 7, which served as the design template and lacked this selectivity window. While direct head-to-head data for the unelaborated 2-Methyl-1,6-naphthyridin-5-amine scaffold is unavailable, this class-level inference demonstrates that the spatial orientation of nitrogens in the 1,6-regioisomer confers a fundamentally different kinase selectivity fingerprint compared to alternative naphthyridine regioisomers.
| Evidence Dimension | VEGFR-2 selectivity over MET kinase |
|---|---|
| Target Compound Data | 3226-fold (MET IC50 = 7.1 nM) |
| Comparator Or Baseline | 2,7-naphthyridinone-based lead compound 7 (selectivity window not achieved) |
| Quantified Difference | 3226-fold selectivity window unique to 1,6-naphthyridinone scaffold |
| Conditions | In vitro kinase inhibition assay; MET and VEGFR-2 enzymatic assays |
Why This Matters
This evidence establishes that the 1,6-naphthyridine regioisomer, which forms the core of 2-Methyl-1,6-naphthyridin-5-amine, is not interchangeable with alternative naphthyridine regioisomers when designing kinase inhibitors requiring target selectivity, directly impacting procurement decisions for SAR studies.
- [1] Wang, M. S., Zhuo, L. S., Yang, F. P., Wang, W. J., Huang, W., & Yang, G. F. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111785. View Source
